(2R,3S)-3-Phenyloxane-2-carboxylic acid
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Overview
Description
(2R,3S)-3-Phenyloxane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a phenyl group attached, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Phenyloxane-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as a substituted oxirane, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, are used to produce the compound from renewable resources like plant oils. The fermentation broth is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Phenyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-3-Phenyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting specific chiral centers in drug molecules.
Industry: The compound is employed in the production of fine chemicals and specialty materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3S)-3-Phenyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry, used in biochemical research and industrial applications.
(2R,3S)-2,3,4-Trihydroxybutanal: A related compound with multiple hydroxyl groups, used in carbohydrate chemistry.
Uniqueness
(2R,3S)-3-Phenyloxane-2-carboxylic acid is unique due to its specific oxane ring structure with a phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, where precise control over stereochemistry is crucial.
Biological Activity
(2R,3S)-3-Phenyloxane-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and organic synthesis.
Chemical Structure and Properties
This compound features an oxirane (epoxide) ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The stereochemistry of the compound is crucial as it influences its binding affinity to biological targets, enhancing its pharmacological efficacy.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which may be beneficial in treating various inflammatory diseases.
- Antimicrobial Activity : Studies have reported that it possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
- Enzyme Interaction : The compound's epoxide group allows it to engage in nucleophilic attack mechanisms with biological molecules, leading to covalent bond formation. This property is particularly relevant for understanding its role in drug synthesis and development.
The mechanisms through which this compound exerts its biological effects include:
- Molecular Docking Studies : These studies have been employed to evaluate the binding affinities of the compound with various enzymes and receptors. The results indicate that the stereochemistry significantly affects its interaction profiles.
- Biochemical Assays : Various assays have been conducted to assess the compound's efficacy against specific targets, revealing insights into its pharmacodynamics and potential therapeutic roles.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound demonstrated that it significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory conditions such as arthritis or asthma.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition of growth for Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds regarding their unique characteristics and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2S,3R)-2,3-dibromo-3-phenylpropanoic acid | Contains bromine atoms | Varies in reactivity due to halogen substituents |
(2R,3S)-phenylisoserine esters | Shares phenyl group and oxirane ring | Different stereochemistry affects activity |
2-Methyl-3-phenyloxirane-2-carboxylic acid | Similar structure with methyl substitution | Distinct reactivity profile |
3-Phenyloxirane-2-carboxylic acid | Lacks methyl group but retains carboxylic functionality | Variation in substituents impacts activity |
Properties
IUPAC Name |
(2R,3S)-3-phenyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZHWXWHLGJQQ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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